molecular formula C18H20N2O2S B2812052 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide CAS No. 2034311-95-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide

Cat. No. B2812052
CAS RN: 2034311-95-8
M. Wt: 328.43
InChI Key: OQLPZYKOCRLFMF-UHFFFAOYSA-N
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Description

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide” is a chemical compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a carboxamide group, a thiophene ring, and a pentyl chain with a hydroxy group. The presence of these functional groups could confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiophene rings, as well as the carboxamide and hydroxy groups. These groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could increase its solubility in water .

Scientific Research Applications

Pharmacological Evaluation and Receptor Activity

  • Compounds with structural similarities have been evaluated for their potential cannabinoid receptor activity. For example, thiazolylindoles and benzimidazole derivatives have been seized and identified for the first time in Germany, indicating a potential interest in their pharmacological properties and receptor activities (Westphal et al., 2015).

Synthetic Cannabinoids and Metabolism

  • Studies on the in vitro metabolism of synthetic cannabinoids such as APICA and its fluorinated analogue have provided insights into the metabolic pathways and potential pharmacokinetics of related compounds. These findings are crucial for understanding how such compounds are processed in the body and could hint at the metabolism of similar indole-based compounds (Sobolevsky et al., 2015).

Glycogen Phosphorylase Inhibitors

  • N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including those with a hydroxy moiety, have shown potent inhibitory activity against glycogen phosphorylase. This indicates the potential therapeutic applications of indole carboxamide derivatives in managing diabetes and related metabolic disorders (Onda et al., 2008).

Antimicrobial Evaluation

  • Derivatives of thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. This suggests that compounds with similar frameworks could also possess antimicrobial activities and thus hold potential for the development of new antimicrobial agents (Talupur et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds have biological activity and are used as pharmaceuticals .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in the fields of medicinal chemistry, material science, and others .

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-10-8-13(17-6-3-11-23-17)7-9-19-18(22)16-12-14-4-1-2-5-15(14)20-16/h1-6,11-13,20-21H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPZYKOCRLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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